molecular formula C21H24N2O2 B2398335 N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide CAS No. 941871-18-7

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide

Cat. No.: B2398335
CAS No.: 941871-18-7
M. Wt: 336.435
InChI Key: HXGZPLYEDAZIFE-UHFFFAOYSA-N
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Description

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide is a synthetic compound with a complex molecular structure. It belongs to the class of heterocyclic compounds, which are known for their diverse biological activities and applications in various fields of science and industry.

Preparation Methods

The synthesis of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide involves multiple steps, starting with the preparation of the tetrahydroquinoline core. This core is typically synthesized through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst. The isobutyryl group is then introduced through an acylation reaction using isobutyryl chloride. Finally, the 2-methylbenzamide moiety is attached via an amide bond formation, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety, where nucleophiles like amines or thiols replace the existing substituents.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or acid catalysts.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: This compound has shown promise in biological assays, particularly in the study of enzyme inhibition and receptor binding.

    Medicine: Preliminary studies suggest potential therapeutic applications, including anti-inflammatory and anticancer activities.

    Industry: It is utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide can be compared with other similar compounds, such as:

    N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide: This compound lacks the 2-methyl group on the benzamide moiety, which may affect its biological activity and binding affinity.

    N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(naphthalen-1-yl)acetamide: This compound features a naphthalene ring instead of a benzene ring, potentially altering its chemical properties and applications.

The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

2-methyl-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2/c1-14(2)21(25)23-12-6-8-16-13-17(10-11-19(16)23)22-20(24)18-9-5-4-7-15(18)3/h4-5,7,9-11,13-14H,6,8,12H2,1-3H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXGZPLYEDAZIFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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